

Designing ssODN Templates for HiBiT® Insertion: Application Notes and Protocols

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Compound of Interest

Compound Name: *HiBiT tag*

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Introduction

The HiBiT protein tagging system offers a sensitive and quantitative method for studying protein dynamics at endogenous levels.^{[1][2]} This technology utilizes an 11-amino acid peptide (HiBiT) that, when complemented with the large subunit (LgBiT), reconstitutes a bright and stable NanoLuc® luciferase.^{[1][3][4]} CRISPR/Cas9-mediated genome editing enables the precise insertion of the **HiBiT tag** into a target gene, allowing for the study of protein expression and function under its native regulatory control.^{[5][6][7]} A critical component of this workflow is the design of the single-stranded oligodeoxynucleotide (ssODN) donor template, which dictates the efficiency and fidelity of HiBiT insertion. These application notes provide a comprehensive guide to designing and utilizing ssODN templates for successful HiBiT knock-in.

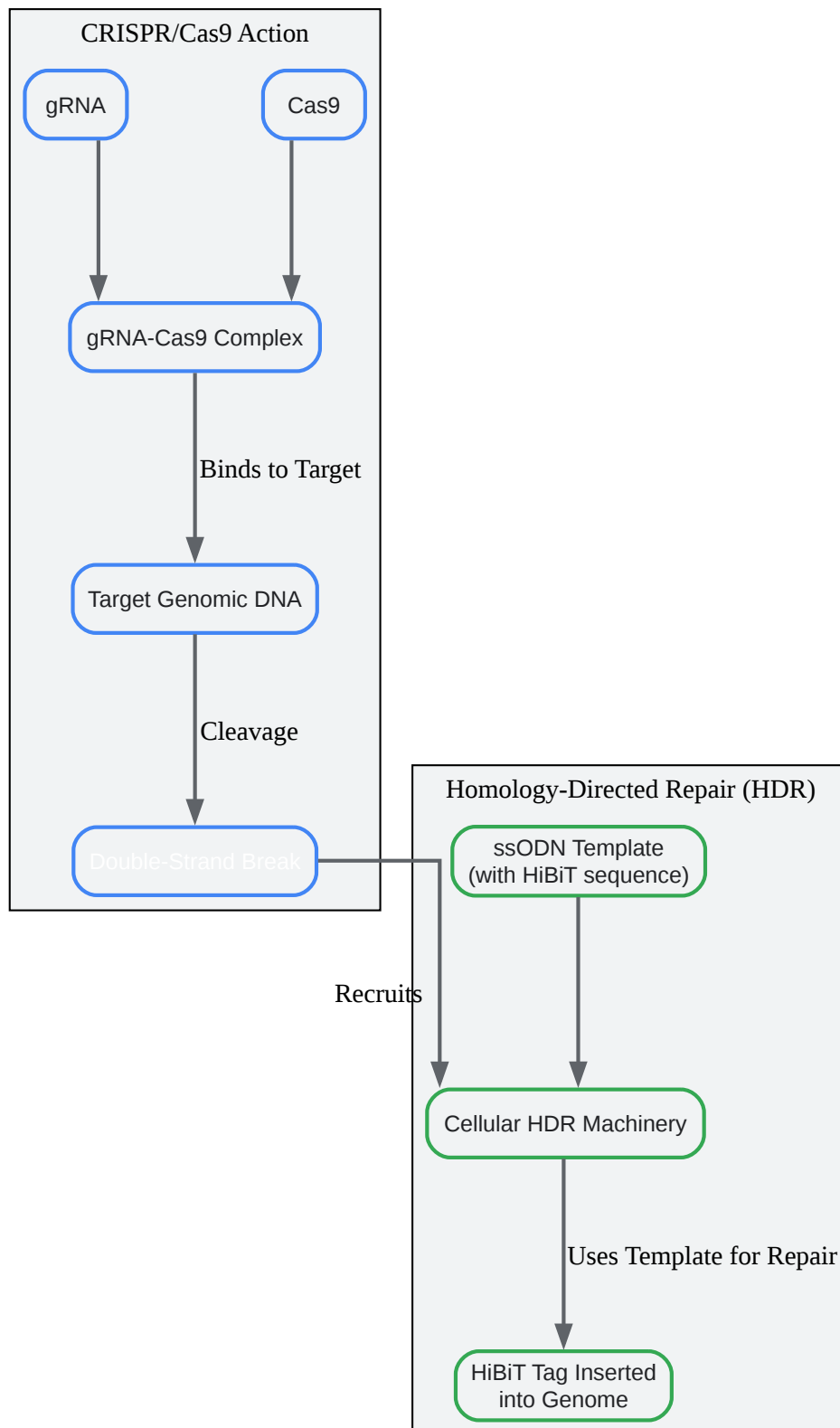
Core Principles of ssODN Template Design

Successful HiBiT insertion via homology-directed repair (HDR) relies on a carefully designed ssODN template. The ssODN serves as a blueprint for the cell's repair machinery following a CRISPR/Cas9-induced double-strand break (DSB). Key design features include homology

arms that flank the HiBiT sequence and silent mutations to prevent re-cutting by the Cas9 nuclease.

Signaling Pathway for CRISPR/Cas9-Mediated HiBiT Insertion

The process of HiBiT insertion is initiated by the CRISPR/Cas9 system, which creates a targeted DSB in the genomic DNA. This break is then repaired by the cell's HDR pathway, using the provided ssODN as a template.



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Caption: CRISPR/Cas9-mediated HiBiT insertion pathway.

Quantitative Data Summary

The efficiency of HiBiT knock-in is influenced by several parameters of the ssODN template design. The following table summarizes key quantitative recommendations from various studies.

Parameter	Recommended Range	Notes
Homology Arm Length (ssODN)	30 - 80 bp per arm	For small insertions like HiBiT, 30-60 nt arms are often sufficient.[8][9] Longer arms within this range (60-80 nt) may yield optimal results.[10]
ssODN Total Length	~75 - 200 nt	The total length is constrained by synthesis limits for high-quality oligonucleotides.[11][12][13]
gRNA Cut Site Proximity	< 10-20 nt from insertion site	Closer proximity of the Cas9 cut site to the desired insertion point generally increases HDR efficiency.[14][15]
ssODN Concentration	25 - 100 pmol	The optimal concentration can vary between cell types and experimental conditions.[10][11]

Experimental Protocols

Protocol 1: Designing the ssODN Template for HiBiT Insertion

This protocol outlines the steps for designing an ssODN template for either N- or C-terminal **HiBiT tagging** of a protein of interest.

Materials:

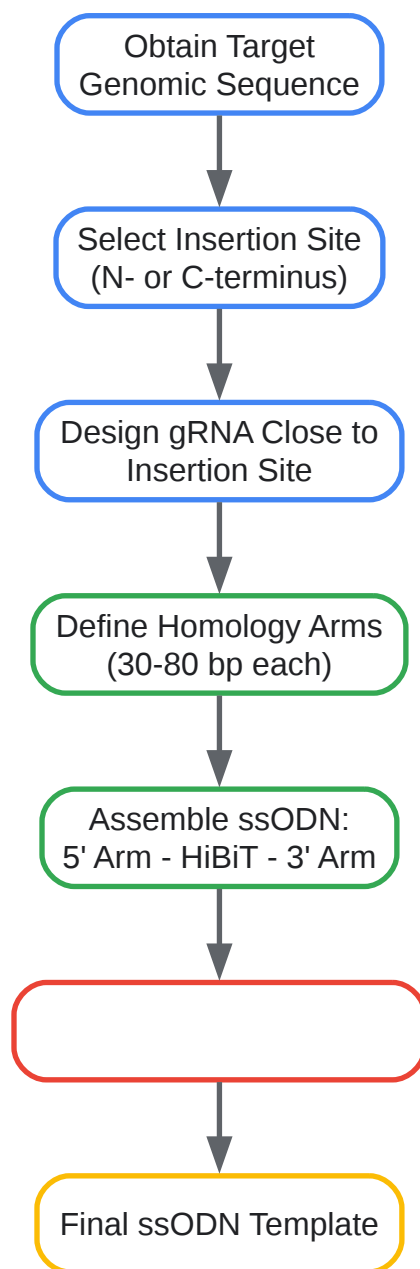
- Sequence analysis software (e.g., Benchling, SnapGene)
- Genomic sequence of the target gene
- **HiBiT tag** sequence

Procedure:

- Obtain the Genomic Sequence: Retrieve the full genomic sequence of the target gene, including upstream and downstream regions of the intended insertion site.[14] It is recommended to sequence the target region in the specific cell line being used to account for any single nucleotide polymorphisms (SNPs).[12]
- Determine the Insertion Site:
 - C-terminal Tagging: The **HiBiT tag** should be inserted immediately before the stop codon of the target gene.[14]
 - N-terminal Tagging: The **HiBiT tag** should be inserted immediately after the start codon.
- Design the Guide RNA (gRNA):
 - Use a gRNA design tool to identify a suitable protospacer sequence with a corresponding Protospacer Adjacent Motif (PAM) as close as possible to the intended insertion site.[14]
 - The Cas9 cleavage site is typically 3 nucleotides upstream of the PAM sequence.[12]
- Construct the ssODN Template: The ssODN consists of three main components: the 5' homology arm, the HiBiT insert, and the 3' homology arm.[12]
 - Homology Arms:
 - Design homology arms of 30-80 bp that are identical to the genomic sequence flanking the gRNA cut site.[8][9][10]
 - The total length of the ssODN should ideally be between 75 and 200 nucleotides.[11][12][13]

- HiBiT Insert: Place the HiBiT sequence between the homology arms at the precise desired insertion point.
- Preventing Re-cutting: Introduce silent mutations within the PAM sequence or the gRNA seed region (the 12 nucleotides upstream of the PAM) of the ssODN template.[9][12] This is crucial to prevent the Cas9 nuclease from cleaving the ssODN template or the successfully edited genomic locus.[9]
- Strand Orientation: The choice of using a sense or antisense ssODN can impact efficiency. Antisense ssODNs, which are complementary to the gRNA-targeted strand, have been shown in some cases to yield higher knock-in efficiencies.[11] The optimal orientation can depend on the location of the DSB relative to the insertion site.[13]
- (Optional) Chemical Modifications: Consider adding chemical modifications, such as phosphorothioate linkages, to the ends of the ssODN to increase its stability and resistance to nucleases.[10][16]

ssODN Design Workflow



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Caption: Workflow for designing the ssODN template.

Protocol 2: CRISPR/Cas9-Mediated HiBiT Knock-in

This protocol provides a general workflow for introducing the **HiBiT tag** into a chosen cell line using the designed ssODN template.

Materials:

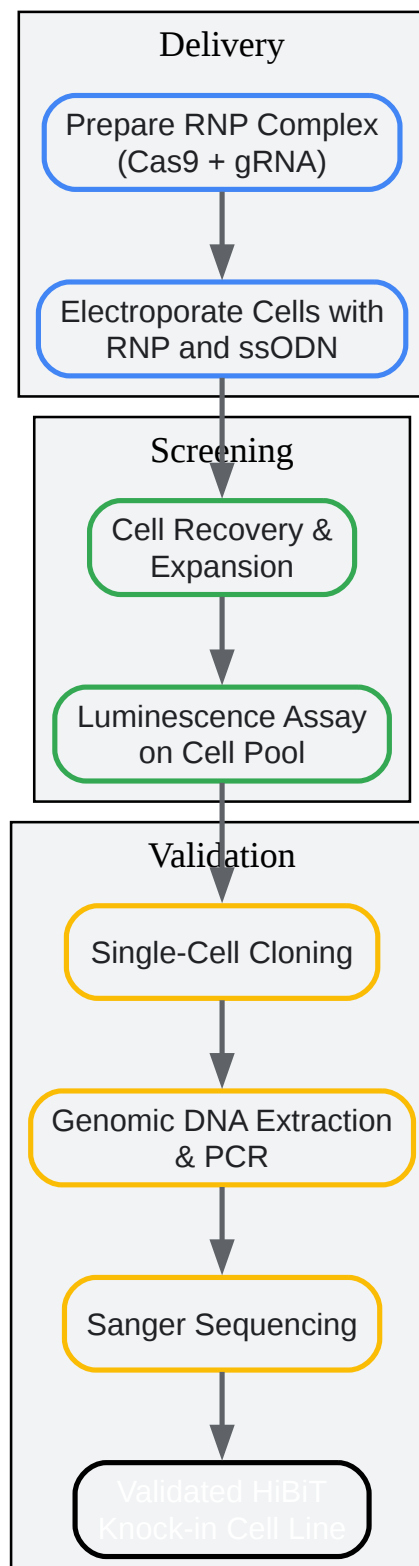
- Cultured cells of interest
- Cas9 nuclease
- tracrRNA and designed crRNA (or a single guide RNA)
- Designed ssODN template
- Electroporation system and reagents
- Cell culture media and supplements
- HiBiT Lytic Detection System
- PCR reagents and primers for genotyping
- Sanger sequencing service

Procedure:

- Cell Preparation: Culture the chosen cell line to the optimal density for electroporation.
- Preparation of Ribonucleoprotein (RNP) Complex:
 - Anneal the crRNA and tracrRNA to form the gRNA duplex.
 - Incubate the gRNA with Cas9 nuclease to form the RNP complex. Pre-complexing the RNP before delivery can improve editing efficiency.[\[17\]](#)
- Electroporation:
 - Resuspend the prepared cells in a suitable electroporation buffer.
 - Add the RNP complex and the ssODN donor template to the cell suspension.
 - Electroporate the cells using an optimized program for the specific cell line.
- Cell Recovery and Expansion:

- Plate the electroporated cells in appropriate culture vessels with fresh media.
- Allow the cells to recover and expand for 72 hours.[4]
- Screening for HiBiT Expression:
 - After expansion, screen the cell pool for HiBiT expression using a lytic bioluminescence assay.[4] A significant increase in luminescence compared to wild-type cells indicates successful knock-in.
- Single-Cell Cloning (Optional but Recommended):
 - To obtain a clonal cell line with homozygous or heterozygous HiBiT insertion, perform single-cell sorting of the edited cell pool.
 - Expand the single-cell clones and screen for HiBiT expression.
- Genomic DNA Analysis and Validation:
 - Extract genomic DNA from positive clones.
 - Perform PCR using primers flanking the insertion site to confirm the presence of the HiBiT insert.
 - Use Sanger sequencing to verify the precise integration of the **HiBiT tag** and the presence of the silent mutations.[18]

HiBiT Insertion and Validation Workflow



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Caption: Experimental workflow for HiBiT insertion and validation.

Conclusion

The successful design of an ssODN template is paramount for efficient and precise HiBiT knock-in using CRISPR/Cas9 technology. By carefully considering homology arm length, insertion site, and the inclusion of silent mutations, researchers can effectively tag endogenous proteins for sensitive and quantitative analysis. The protocols and guidelines presented here provide a robust framework for scientists and drug development professionals to leverage the power of the HiBiT system in their research.

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